molecular formula C21H17ClN4O3 B2578828 3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-45-7

3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2578828
CAS No.: 921854-45-7
M. Wt: 408.84
InChI Key: HQZDKJWRCUOKOV-UHFFFAOYSA-N
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Description

3-Benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core with substituents at the 3-, 5-, and 7-positions.

Properties

IUPAC Name

3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-25-12-16(19(27)23-15-9-7-14(22)8-10-15)17-18(25)20(28)26(21(29)24-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZDKJWRCUOKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound characterized by a unique bicyclic structure that combines a pyrrole and pyrimidine ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and biochemistry.

  • Molecular Formula : C21_{21}H17_{17}ClN4_{4}O3_{3}
  • Molecular Weight : 408.8 g/mol
  • CAS Number : 921854-45-7

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Research indicates that derivatives similar to 3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exhibit significant anticancer activity. For instance:

  • Inhibition of Kinases : The compound has shown potential as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways that regulate cell growth and survival. In particular, compounds with similar structures have been noted for their ability to inhibit AKT2/PKBβ, which is associated with glioma malignancy and poor patient survival outcomes .
  • Cell Viability Studies : In vitro studies demonstrated that compounds related to this structure inhibited the growth of glioblastoma cells while exhibiting low toxicity towards non-cancerous cells. For example, a related compound was reported to have an EC50_{50} value indicating potent activity against glioblastoma cell lines without significant cytotoxicity towards healthy cells .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Tumor Growth : By targeting specific kinases involved in tumor growth signaling pathways, the compound can effectively reduce tumor size and proliferation rates.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyCompoundBiological ActivityKey Findings
4jAnti-gliomaInhibited neurosphere formation in glioma stem cells; low toxicity to non-cancerous cells.
Pyrido[2,3-d]pyrimidine derivativesVarious cancersShowed significant kinase inhibitory activity; potential therapeutic applications.

Synthesis and Structural Analysis

The synthesis of 3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can be approached through various synthetic methodologies that involve the construction of the bicyclic framework and subsequent functionalization to enhance biological activity.

Comparison with Similar Compounds

Physicochemical and Analytical Data

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Table 2: Comparative Physicochemical Properties

Property Target Compound (Inferred) ’s Compound ’s Compound
Molecular Weight ~450–500 g/mol 428.18 g/mol (HRMS-ESI+) ~550–600 g/mol
Solubility Low (lipophilic substituents) Moderate (sulfamoyl group enhances polarity) Low (ester and dipentylamino groups)
Spectral Confirmation NMR (predicted δ 7.2–8.1 ppm for aromatic protons) HRMS: 428.1761 [M+H]+ X-ray diffraction (R factor = 0.054)

Analytical Notes:

  • Mass Spectrometry : ’s compound was confirmed via HRMS (error < 2.3 ppm), suggesting similar precision is achievable for the target compound .

Discussion of Substituent Effects

  • 7-Carboxamide (N-4-chlorophenyl) : Similar to ’s 6-carboxamide, this group may serve as a hydrogen-bond acceptor, critical for target engagement .
  • 2,4-Dioxo Motif : Increases polarity relative to ’s 4-oxo derivative, possibly affecting solubility and metabolic stability .

Q & A

Basic Synthesis Methodology

Q: What are the common synthetic routes for preparing 3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide? A: The compound’s pyrrolo[3,2-d]pyrimidine core is typically synthesized via cyclization of substituted precursors. For example:

  • Step 1: Condensation of 3-amino-2-cyanopyrroles with formamide or substituted amines under reflux (80–100°C) to form the pyrimidine ring .
  • Step 2: Chlorination or alkylation at the 3-position using benzyl halides or 4-chlorophenyl isocyanates to introduce substituents .
  • Step 3: Carboxamide formation via coupling reactions (e.g., using EDCI/HOBt) at the 7-position.
    Key Parameters: Reaction times (6–12 hours), solvent selection (DMF, ethanol), and temperature control (reflux vs. room temperature) significantly affect yields .

Advanced Structural Characterization

Q: How can crystallographic and spectroscopic data resolve ambiguities in the compound’s tautomeric forms? A:

  • X-Ray Crystallography: Single-crystal studies (e.g., ) confirm the lactam-lactim tautomerism by analyzing bond lengths (C=O at 1.21 Å vs. C–O at 1.34 Å) and hydrogen bonding networks .
  • NMR Spectroscopy: 1H^{1}\text{H}-NMR can distinguish between NH protons (δ 10–12 ppm) and aromatic protons (δ 6.5–8.5 ppm). 13C^{13}\text{C}-NMR identifies carbonyl carbons (δ 160–170 ppm) .
    Data Conflict Resolution: Use orthogonal methods (e.g., IR for carbonyl stretches at 1680–1720 cm1^{-1}) to cross-validate tautomeric assignments .

Biological Activity Hypotheses

Q: What computational or experimental strategies predict this compound’s kinase inhibition potential? A:

  • Docking Studies: The 4-chlorophenyl group may occupy hydrophobic pockets in kinase ATP-binding sites. Molecular dynamics simulations (e.g., using AutoDock Vina) assess binding affinity .
  • In Vitro Assays: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to test inhibition of targets like CDK2 or Aurora A, comparing IC50_{50} values with structural analogs (e.g., ) .
    Advanced Consideration: Modulate substituents (e.g., replacing benzyl with naphthyl) to improve selectivity .

Advanced Synthetic Yield Optimization

Q: How can researchers address low yields (<30%) during the final carboxamide coupling step? A:

  • Catalyst Screening: Replace EDCI with uranium-based reagents (e.g., HATU) to enhance coupling efficiency .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF:THF 3:1) to stabilize intermediates .
  • Byproduct Analysis: LC-MS monitoring identifies hydrolyzed intermediates (e.g., free carboxylic acid), requiring stricter anhydrous conditions .

Data Contradictions in Solubility

Q: Why do solubility values vary across studies (e.g., DMSO vs. aqueous buffers)? A:

  • pH-Dependent Solubility: The carboxamide group (pKa ~3–4) protonates in acidic buffers, increasing solubility. In DMSO, nonpolar interactions dominate .
  • Aggregation Studies: Dynamic light scattering (DLS) detects micelle formation in aqueous solutions, requiring surfactants (e.g., Tween-20) for accurate measurements .

Chirality and Stereochemical Purity

Q: How to ensure stereochemical integrity at the 5-methyl position during synthesis? A:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism (CD): Compare experimental CD spectra with DFT-calculated spectra for absolute configuration assignment .

Stability Under Physiological Conditions

Q: What degradation pathways dominate in cell culture media? A:

  • Oxidative Degradation: LC-HRMS identifies hydroxylation at the benzyl group (m/z +16) under ROS-rich conditions .
  • Hydrolysis: The lactam ring opens in basic media (pH >8), forming a dicarboxylic acid derivative. Stabilize with antioxidants (e.g., ascorbic acid) .

Advanced Analytical Validation

Q: How to validate purity (>98%) for in vivo studies? A:

  • Orthogonal Methods: Combine HPLC (C18 column, acetonitrile:water gradient) with 19F^{19}\text{F}-NMR (if fluorinated analogs exist) .
  • Residual Solvent Analysis: GC-MS detects traces of DMF or THF, requiring rotary evaporation under high vacuum .

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